N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-6-(4-oxoquinazolin-3(4H)-yl)hexanamide
Description
N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-6-(4-oxoquinazolin-3(4H)-yl)hexanamide is a hybrid heterocyclic compound combining a 1,3,4-thiadiazole core with a 4-oxoquinazolin-3(4H)-yl moiety linked via a hexanamide chain. The 1,3,4-thiadiazole ring is substituted with a methoxymethyl group at position 5, while the quinazolinone moiety is a well-known pharmacophore associated with diverse biological activities, including kinase inhibition and anticancer properties . Its synthesis likely involves multi-step reactions, possibly leveraging hydrazonoyl chloride intermediates or condensation strategies, as seen in analogous compounds .
Properties
Molecular Formula |
C18H21N5O3S |
|---|---|
Molecular Weight |
387.5 g/mol |
IUPAC Name |
N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-6-(4-oxoquinazolin-3-yl)hexanamide |
InChI |
InChI=1S/C18H21N5O3S/c1-26-11-16-21-22-18(27-16)20-15(24)9-3-2-6-10-23-12-19-14-8-5-4-7-13(14)17(23)25/h4-5,7-8,12H,2-3,6,9-11H2,1H3,(H,20,22,24) |
InChI Key |
AXAASBXLDMBZHK-UHFFFAOYSA-N |
Canonical SMILES |
COCC1=NN=C(S1)NC(=O)CCCCCN2C=NC3=CC=CC=C3C2=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-6-(4-oxoquinazolin-3(4H)-yl)hexanamide typically involves the reaction of 1,3,4-thiadiazole derivatives with quinazolinone derivatives under specific conditions. One common method includes the use of hydrazonoyl halides and thiocyanates in the presence of triethylamine in absolute ethanol . The reaction conditions often require controlled temperatures and specific catalysts to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The use of advanced purification techniques such as chromatography and crystallization ensures the compound meets the required standards for various applications.
Chemical Reactions Analysis
Key Chemical Reactions
The compound undergoes several characteristic reactions due to its functional groups:
Nucleophilic substitution
-
Mechanism : The sulfur atom in the thiadiazole ring acts as a nucleophile, attacking electrophilic centers (e.g., alkyl halides).
-
Conditions : Basic conditions with appropriate electrophiles.
Cyclization reactions
-
Mechanism : Intramolecular cyclization involving reactive groups (e.g., amine, carbonyl) to form fused heterocycles.
-
Conditions : Heat, acid/base catalysts.
Amide hydrolysis
-
Mechanism : Breakdown of the amide bond into carboxylic acid and amine derivatives under acidic or basic conditions.
-
Conditions : HCl or NaOH in aqueous solutions.
| Reaction Type | Conditions | Product/Outcome | Citation |
|---|---|---|---|
| Nucleophilic substitution | Alkyl halides, basic conditions | Substituted thiadiazole derivatives | |
| Cyclization | Heat, acid/base catalyst | Fused heterocyclic compounds | |
| Amide hydrolysis | Acidic or basic conditions | Carboxylic acid + amine derivatives |
Thiadiazole ring formation
-
Hydrazonoyl halides react with potassium thiocyanate to form thiadiazole intermediates.
-
Cyclization occurs via intramolecular reactions, stabilizing the heterocyclic structure.
Amide bond formation
-
Coupling agents (e.g., EDC) activate the carboxylic acid group of quinazoline.
-
Nucleophilic attack by the amine group of the hexanamide linker forms the amide bond.
Structural Stability and Reactivity
| Property | Observation | Citation |
|---|---|---|
| Molecular weight | ~399.5 g/mol (for similar thiadiazole derivatives) | |
| Solubility | Moderate solubility in polar solvents due to polar functional groups | |
| Stability | Stable under standard lab conditions; sensitive to strong oxidizing agents |
The thiadiazole ring’s sulfur atom enhances nucleophilic reactivity, while the quinazoline moiety contributes to electrophilic interactions.
Analytical Characterization
Scientific Research Applications
N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-6-(4-oxoquinazolin-3(4H)-yl)hexanamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-6-(4-oxoquinazolin-3(4H)-yl)hexanamide involves its interaction with specific molecular targets and pathways. The thiadiazole ring and quinazolinone moiety are known to interact with enzymes and receptors, potentially inhibiting their activity and leading to therapeutic effects. The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Thiadiazole-Containing Analogues
Key structural differences and pharmacological implications :
- Compound 11a (): Features a chromen-2-one (coumarin) moiety instead of quinazolinone. The acetyl-substituted thiadiazole and phenyl group at position 3 may enhance π-π stacking interactions but reduce solubility compared to the methoxymethyl group in the target compound. Melting point: 214–216°C .
- Compound 6 (): N-(5-isoxazol-5-yl-3-phenyl-3H-[1,3,4]-thiadiazol-2-ylidene)-benzamide lacks the quinazolinone group but includes an isoxazole ring.
- Compound 8a () : Contains a pyridine-acetyl group fused to the thiadiazole. The dual carbonyl groups (IR: 1679, 1605 cm⁻¹) and higher molecular weight (414.49 g/mol) may improve binding to hydrophobic enzyme pockets compared to the target compound’s methoxymethyl group .
Quinazolinone Derivatives
- Compound 2 () : N-(6-methylpyridin-2-yl)-5-((4-oxoquinazolin-3(4H)-yl)methylfuran-2-carboxamide replaces the thiadiazole with a furan-carboxamide group. This structural simplification may reduce metabolic stability but retains the 4-oxoquinazolinyl motif linked to reported IC₅₀ values <70% in unspecified assays .
- Compound 4 (): A sulfonamide-thiadiazole-quinazolinone hybrid with strong DHFR inhibition (ΔG = −9.0 kcal/mol). The trichlorophenyl and sulfonamide groups enhance binding affinity over the target compound’s hexanamide chain .
Hybrid Pharmacophores with Similar Substituents
- Compound 18a () : Shares a 5-acetyl-3-(4-methoxyphenyl)-1,3,4-thiadiazole core but incorporates a benzamide-phenyl group. The methoxyphenyl substituent may confer better bioavailability than the methoxymethyl group due to increased lipophilicity .
- Compound 3 (): 3-(6-Bromo-1H-indol-1-yl)-N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]propanamide has a bromoindole group instead of quinazolinone.
Comparative Physicochemical and Pharmacological Data
Table 1: Physicochemical Properties
Table 2: Pharmacological Activity
Biological Activity
N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-6-(4-oxoquinazolin-3(4H)-yl)hexanamide is a complex organic compound characterized by its unique structural features, including a thiadiazole ring and a quinazoline moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and anticonvulsant properties.
Structural Characteristics
The structural formula of the compound can be represented as follows:
This structure incorporates elements that contribute to its biological activity, such as the thiadiazole and quinazoline rings, which are known for their pharmacological significance.
Antimicrobial Activity
Research indicates that compounds containing thiadiazole and quinazoline derivatives exhibit significant antimicrobial properties. For example, studies have shown that derivatives of 1,3,4-thiadiazoles possess antibacterial and antifungal activities. In one study, synthesized derivatives demonstrated effective inhibition against both Gram-positive and Gram-negative bacterial strains with Minimum Inhibitory Concentrations (MIC) ranging from 16 to 31.25 µg/mL .
Anticancer Activity
The anticancer potential of this compound has been explored in various studies. The compound's structure allows it to interfere with critical cellular processes involved in cancer progression. For instance, compounds with similar scaffolds have shown significant potency against various cancer cell lines .
A notable study highlighted the effectiveness of thiadiazole derivatives in inhibiting angiogenesis and tumor growth through their action on vascular endothelial growth factor receptor (VEGFR-2), suggesting their potential as therapeutic agents in cancer treatment .
Anticonvulsant Activity
The anticonvulsant properties of thiadiazole derivatives have also been documented. In vivo studies using models like the maximal electroshock (MES) test have shown that certain compounds exhibit substantial anticonvulsant activity. For instance, compounds with specific substitutions on the thiadiazole ring demonstrated effective seizure protection at dosages as low as 30 mg/kg .
The biological activity of this compound is likely mediated through its interaction with various molecular targets. The presence of the thiadiazole ring may enhance binding affinity to enzymes or receptors involved in disease processes. Further studies are required to elucidate the specific pathways influenced by this compound.
Case Study 1: Antimicrobial Efficacy
A recent study synthesized several 1,3,4-thiadiazole derivatives and evaluated their antimicrobial efficacy. Results indicated that certain derivatives exhibited potent antibacterial activity against both Staphylococcus aureus and Escherichia coli, with MIC values significantly lower than those of standard antibiotics .
Case Study 2: Anticancer Properties
In another investigation focused on anticancer activity, a series of quinazoline-thiadiazole hybrids were tested against breast cancer cell lines. The results demonstrated that these hybrids inhibited cell proliferation effectively, with IC50 values in the low micromolar range .
Summary Table of Biological Activities
Q & A
Q. What are the standard synthetic routes for this compound?
The synthesis typically involves multi-step reactions, including the Hantzsch thiadiazole formation followed by condensation with functionalized quinazolinone intermediates. For example, thiadiazole derivatives are synthesized via cyclization of thioureas with α-haloketones under acidic conditions . Subsequent condensation with 4-oxoquinazolin-3(4H)-yl hexanamide precursors is achieved using coupling agents like chloroacetyl chloride in the presence of triethylamine as a catalyst .
Q. Which spectroscopic methods confirm the compound’s structure?
Characterization relies on:
- IR spectroscopy : Identification of C=O (1650–1750 cm⁻¹) and C=N (1550–1650 cm⁻¹) stretches .
- ¹H/¹³C NMR : Signals for methoxymethyl (δ ~3.3–3.5 ppm for OCH₃) and thiadiazole protons (δ ~7.0–8.5 ppm) .
- Elemental analysis : Validation of C, H, N, and S content (e.g., <0.4% deviation from theoretical values) .
Q. What pharmacological activities are reported for this compound?
Analogous thiadiazole-quinazolinone hybrids exhibit cardioprotective, antimicrobial, and enzyme-inhibitory activities. For instance, thiadiazole derivatives show promise in reducing oxidative stress in cardiac tissues , while quinazolinone moieties are linked to antimicrobial efficacy against Gram-positive bacteria .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of the thiadiazole intermediate?
- Design of Experiments (DoE) : Systematic variation of solvent (DMF vs. ethanol), temperature (25–80°C), and catalyst (triethylamine vs. pyridine) to identify optimal parameters .
- Flow chemistry : Continuous-flow reactors enhance reproducibility and reduce side reactions in cyclization steps .
- Catalyst screening : Transition-metal catalysts (e.g., CuI) may improve regioselectivity in thiadiazole ring closure .
Q. How to resolve contradictions in reported biological activity data?
- Assay standardization : Compare results under identical conditions (e.g., MIC assays at pH 7.4 vs. acidic environments) .
- Structural analogs : Test derivatives with modified methoxymethyl or quinazolinone substituents to isolate pharmacophores .
- In silico docking : Use molecular modeling to predict binding affinities for targets like bacterial topoisomerase IV or cardiac ion channels .
Q. How to address regioselectivity challenges in cycloaddition steps?
- Solvent polarity : Polar aprotic solvents (e.g., DMF) favor 1,3,4-thiadiazole formation over 1,2,4-isomers .
- Protecting groups : Temporarily block reactive sites on the quinazolinone core to direct thiadiazole-thione coupling .
- Microwave-assisted synthesis : Accelerate reaction kinetics to favor thermodynamically stable products .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
